molecular formula C28H22O9 B599934 :[9,9/'-Bi-4H-naphtho[2,3-b]pyran]-4,4/'-dione,2,2/',3,3/'-tetrahydro-5,6,6/',8,8/'-pentahydroxy-2,2 CAS No. 112875-50-0

:[9,9/'-Bi-4H-naphtho[2,3-b]pyran]-4,4/'-dione,2,2/',3,3/'-tetrahydro-5,6,6/',8,8/'-pentahydroxy-2,2

Cat. No.: B599934
CAS No.: 112875-50-0
M. Wt: 502.475
InChI Key: XEYSRKGHOLIACK-UHFFFAOYSA-N
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Description

[9,9’-Bi-4H-naphtho[2,3-b]pyran]-4,4’-dione,2,2’,3,3’-tetrahydro-5,6,6’,8,8’-pentahydroxy-2,2 is a complex organic compound belonging to the naphthopyran family Naphthopyrans are known for their unique photochromic properties, which allow them to change color upon exposure to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9,9’-Bi-4H-naphtho[2,3-b]pyran]-4,4’-dione,2,2’,3,3’-tetrahydro-5,6,6’,8,8’-pentahydroxy-2,2 involves several steps. One common method involves the reaction of propargylic alcohols with α- or β-naphthol and dihydroxy naphthalenes in the presence of a catalyst such as montmorillonite K-10 . This reaction typically provides high yields of the desired naphthopyran derivatives. Other methods include the catalyzed condensation of naphthols with propargylic alcohol by p-toluenesulfonic acid in solid phase , and the use of indium trichloride tetrahydrate under solvent-free ball-milling conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[9,9’-Bi-4H-naphtho[2,3-b]pyran]-4,4’-dione,2,2’,3,3’-tetrahydro-5,6,6’,8,8’-pentahydroxy-2,2 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, [9,9’-Bi-4H-naphtho[2,3-b]pyran]-4,4’-dione,2,2’,3,3’-tetrahydro-5,6,6’,8,8’-pentahydroxy-2,2 is used as a photochromic material in the development of smart materials and sensors. Its ability to change color upon exposure to light makes it valuable in the design of optical switches and display systems .

Biology and Medicine

In biology and medicine, this compound has shown potential as a cancer chemopreventive agent and an antiviral agent against hepatitis B virus . Its unique properties make it a candidate for further research in drug development and therapeutic applications.

Industry

In the industrial sector, the compound’s photochromic properties are utilized in the production of ophthalmic lenses, solar protective glasses, and other optical devices . Its ability to undergo reversible color changes makes it suitable for various applications in the field of materials science.

Mechanism of Action

The mechanism of action of [9,9’-Bi-4H-naphtho[2,3-b]pyran]-4,4’-dione,2,2’,3,3’-tetrahydro-5,6,6’,8,8’-pentahydroxy-2,2 involves the photoinduced reversible opening of the pyran ring. . The molecular targets and pathways involved in this mechanism are primarily related to the compound’s interaction with light and its subsequent structural changes.

Comparison with Similar Compounds

Similar Compounds

    Naphthopyrans: Other naphthopyran derivatives share similar photochromic properties and are used in various applications.

    Benzopyrans: These compounds also exhibit photochromic behavior and are used in similar fields.

    Chromenes: Chromenes are another class of compounds with photochromic properties and are used in the development of smart materials.

Uniqueness

What sets [9,9’-Bi-4H-naphtho[2,3-b]pyran]-4,4’-dione,2,2’,3,3’-tetrahydro-5,6,6’,8,8’-pentahydroxy-2,2 apart is its specific structure, which provides unique photochromic properties and potential biological activities. Its ability to undergo reversible color changes and its potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.

Properties

CAS No.

112875-50-0

Molecular Formula

C28H22O9

Molecular Weight

502.475

IUPAC Name

9-(6,8-dihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-5,6,8-trihydroxy-2-methyl-2,3-dihydrobenzo[g]chromen-4-one

InChI

InChI=1S/C28H22O9/c1-10-3-16(29)14-5-12-13(6-22(14)36-10)24(19(32)8-17(12)30)25-15-7-23-27(18(31)4-11(2)37-23)28(35)26(15)21(34)9-20(25)33/h5-11,30,32-35H,3-4H2,1-2H3

InChI Key

XEYSRKGHOLIACK-UHFFFAOYSA-N

SMILES

CC1CC(=O)C2=C(O1)C=C3C(=C2)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)OC(CC6=O)C)O)O)O)O)O

Origin of Product

United States

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